Epoprostenol sodium
Overview
Description
Epoprostenol Sodium is the sodium salt form of epoprostenol, a potent vasodilator and inhibitor of platelet aggregation. It is a synthetic analog of prostacyclin (prostaglandin I2), which is naturally produced in the body. This compound is primarily used in the treatment of pulmonary arterial hypertension and is administered intravenously .
Mechanism of Action
Target of Action
Epoprostenol Sodium, also known as Flolan, primarily targets the vascular endothelial cells of blood vessels . It is a prostaglandin that is a powerful vasodilator and inhibits platelet aggregation .
Mode of Action
This compound has two major pharmacological actions :
- Direct vasodilation of pulmonary and systemic arterial vascular beds .
- Inhibition of platelet aggregation .
Biochemical Pathways
This compound is biosynthesized from arachidonic acid via cyclooxygenase enzymes including cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (prostaglandin G/H synthase 2, COX-2) . It belongs to the prostaglandin (PG) family of biologically active compounds .
Pharmacokinetics
This compound is rapidly hydrolyzed and subject to enzymatic degradation . It has a high clearance, small volume of distribution, and a short half-life of approximately 2.7 minutes .
Result of Action
The vasodilatory effects of this compound reduce right and left ventricular afterload and increase cardiac output and stroke volume . This results in improved exercise capacity, which is particularly beneficial for patients with primary pulmonary hypertension and pulmonary hypertension associated with heart failure .
Action Environment
This compound is stable only when reconstituted as directed using Sterile Water for Injection, USP, or Sodium Chloride 0.9% Injection, USP . Therefore, the stability of this compound is influenced by the environment in which it is stored and prepared. In case of dose-limiting pharmacologic events (e.g., hypotension, severe nausea, vomiting), the dose can be decreased in 2 ng/kg/minute decrements at intervals of ≥15 minutes until dose-limiting effects resolve .
Biochemical Analysis
Biochemical Properties
Epoprostenol sodium plays a significant role in biochemical reactions by acting as a potent vasodilator and inhibitor of platelet aggregation. It is biosynthesized enzymatically from prostaglandin endoperoxides in human vascular tissue . The compound interacts with various enzymes, proteins, and other biomolecules, including cyclooxygenase enzymes (COX-1 and COX-2), which are involved in its biosynthesis from arachidonic acid . This compound also interacts with G protein-coupled receptors on platelets and endothelial cells, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent inhibition of platelet activation .
Cellular Effects
This compound exerts multiple effects on various cell types and cellular processes. It directly influences cell function by promoting vasodilation and inhibiting platelet aggregation . The compound affects cell signaling pathways by increasing cAMP levels, which in turn modulates gene expression and cellular metabolism . This compound also impacts endothelial cells by preventing the formation of platelet plugs and reducing vascular resistance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with G protein-coupled receptors on platelets and endothelial cells . This binding activates adenylate cyclase, leading to an increase in cAMP levels . Elevated cAMP levels result in the inhibition of platelet aggregation and vasodilation . Additionally, this compound inhibits the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is known for its rapid hydrolysis at neutral pH and enzymatic degradation . Its cardiovascular and anti-platelet effects typically disappear within 30 minutes of stopping the infusion . Long-term studies have shown that the effects of this compound can last several months when used to treat conditions like Raynaud’s phenomenon .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause vagally mediated bradycardia, while higher doses result in reflex tachycardia due to direct vasodilation and hypotension . In animal studies, this compound has been shown to reduce right and left ventricular afterload and increase cardiac output and stroke volume . High doses can lead to adverse effects such as decreased right ventricular contractility .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biosynthesis from arachidonic acid via cyclooxygenase enzymes . The compound is metabolized into two primary metabolites: 6-keto-PGF1α and 6,15-diketo-13,14-dihydro-PGF1α, both of which have significantly lower pharmacological activity compared to this compound . These metabolic pathways play a crucial role in regulating the compound’s activity and duration of action.
Transport and Distribution
This compound is rapidly hydrolyzed and enzymatically degraded in the bloodstream . It has a high clearance rate and a short half-life of approximately 2.7 minutes . The compound is distributed within cells and tissues, where it interacts with various transporters and binding proteins to exert its effects . Its rapid degradation and short half-life necessitate continuous intravenous infusion for therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the vascular endothelial cells, where it is biosynthesized and released . The compound’s activity is influenced by its localization, as it interacts with G protein-coupled receptors on the cell surface to mediate its effects . Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, ensuring its proper function and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epoprostenol Sodium is synthesized through a multi-step process starting from prostaglandin endoperoxidesThe synthesis requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as in the laboratory synthesis but optimized for higher yields and purity. The process includes the use of advanced purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Epoprostenol Sodium undergoes various chemical reactions, including:
Oxidation: Epoprostenol can be oxidized to form 6-keto-prostaglandin F1α.
Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.
Substitution: Substitution reactions can occur at the hydroxyl groups or the carboxyl group
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various prostaglandin analogs and derivatives, which can have different biological activities and stability profiles .
Scientific Research Applications
Epoprostenol Sodium has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their synthesis.
Biology: this compound is used to study the physiological roles of prostacyclin in vascular biology and platelet function.
Medicine: It is extensively used in clinical research for the treatment of pulmonary arterial hypertension and other cardiovascular diseases.
Industry: This compound is used in the pharmaceutical industry for the development of new drugs targeting vascular diseases .
Comparison with Similar Compounds
Similar Compounds
Iloprost: Another prostacyclin analog used for pulmonary arterial hypertension.
Treprostinil: A synthetic analog with a longer half-life than epoprostenol.
Beraprost: An orally active prostacyclin analog.
Uniqueness
Epoprostenol Sodium is unique due to its rapid onset of action and short half-life, which allows for precise control of dosing in clinical settings. Unlike some other prostacyclin analogs, it requires continuous intravenous infusion, which can be both an advantage and a limitation depending on the clinical scenario .
Properties
IUPAC Name |
sodium;5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHIPJMTZHDKEW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NaO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61849-14-7 | |
Record name | Sodium (5Z,13E,15S)-6,9α-epoxy-11α,15-dihydroxyprosta-5,13-dien-1-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.